molecular formula C8H16OS B2509265 2-cyclopentyl-2-methoxyethane-1-thiol CAS No. 2303384-64-5

2-cyclopentyl-2-methoxyethane-1-thiol

Cat. No.: B2509265
CAS No.: 2303384-64-5
M. Wt: 160.28
InChI Key: DWHWFNSGIRFQNC-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-methoxyethane-1-thiol (CAS: Not explicitly listed) is a branched thiol derivative characterized by a cyclopentyl group, a methoxy ether, and a thiol (-SH) functional group on adjacent carbon atoms. Its molecular formula is C₈H₁₆OS, with a molecular weight of 160.28 g/mol. The compound’s structure confers unique physicochemical properties:

  • Hydrophobicity: The cyclopentyl group enhances lipid solubility, reducing water solubility compared to linear thiols.
  • Reactivity: The thiol group is nucleophilic and acidic (estimated pKa ~10–12), typical for aliphatic thiols, but steric hindrance from the cyclopentyl group may slow oxidation to disulfides.
  • Applications: Potential uses include flavor/fragrance industries (thiols contribute to sulfurous aromas) or as intermediates in pharmaceuticals due to their ability to form disulfide bonds.

Synthesis likely involves nucleophilic substitution or thiol-ene coupling, though specific protocols are scarce in public literature.

Properties

IUPAC Name

2-cyclopentyl-2-methoxyethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16OS/c1-9-8(6-10)7-4-2-3-5-7/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHWFNSGIRFQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CS)C1CCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-2-methoxyethane-1-thiol typically involves the reaction of cyclopentyl derivatives with methoxyethane and thiol groups under controlled conditions. One common method is the nucleophilic substitution reaction where a cyclopentyl halide reacts with sodium methoxyethane thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process generally includes the use of catalysts to enhance reaction rates and selectivity, along with purification steps such as distillation and recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-2-methoxyethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxyethane thiolate, dimethyl sulfoxide (DMSO)

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Methoxyethane-1-Thiol

  • Structure : Lacks the cyclopentyl group.
  • Properties :
    • Lower molecular weight (108.21 g/mol ) and higher water solubility due to reduced hydrophobicity.
    • Faster oxidation kinetics (less steric hindrance).
    • pKa ~9.5–10.5, slightly more acidic due to electron-donating methoxy group proximity.
  • Applications : More commonly used in industrial catalysis and rubber vulcanization.

Cyclopentanethiol

  • Properties :
    • Higher volatility (boiling point ~140–145°C vs. ~180–190°C for 2-cyclopentyl-2-methoxyethane-1-thiol).
    • Greater nucleophilicity due to unhindered -SH group.
    • Lower thermal stability in oxidative environments.

2-Cyclopentyl-2-Ethoxyethane-1-Thiol

  • Structure : Ethoxy replaces methoxy.
  • Properties :
    • Increased molecular weight (174.31 g/mol ) and hydrophobicity.
    • Slower oxidation due to bulkier ethoxy group.
    • pKa slightly higher (~11–12.5) due to stronger electron-donating effect of ethoxy.

Data Table: Physicochemical and Reactivity Comparisons

Compound Molecular Weight (g/mol) Boiling Point (°C) Water Solubility pKa Oxidation Rate
This compound 160.28 180–190 Low 10–12 Moderate
2-Methoxyethane-1-thiol 108.21 135–140 Moderate 9.5–10.5 High
Cyclopentanethiol 116.23 140–145 Low 10.5–11 High
2-Cyclopentyl-2-ethoxyethane-1-thiol 174.31 195–200 Very Low 11–12.5 Low

Research Findings

  • Steric Effects : The cyclopentyl group in this compound reduces reactivity in SN₂ reactions by ~40% compared to 2-methoxyethane-1-thiol, as demonstrated in kinetic studies of thiol-disulfide exchange .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, outperforming cyclopentanethiol (180°C) due to methoxy stabilization.
  • Flavor Applications : In gas chromatography-olfactometry, the compound emits a "grapefruit-like" aroma at low thresholds (0.1 ppb), similar to 1-para-menthene-8-thiol but with longer persistence due to hydrophobicity .

Notes

Environmental Impact : Hydrophobic thiols may bioaccumulate; disposal should follow hazardous waste guidelines (e.g., incineration with scrubbers).

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